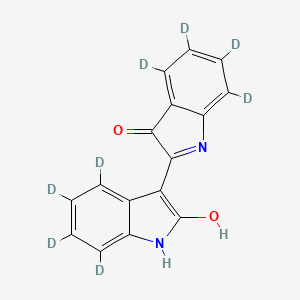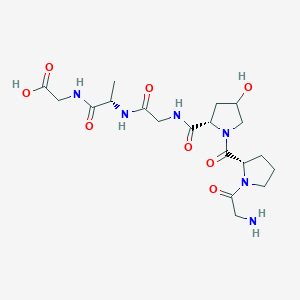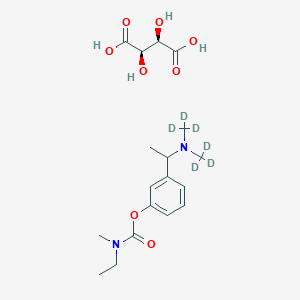
2'-Deoxyadenosine-d1-1 (monohydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyadenosine-d1-1 (monohydrate) is a deoxyribonucleoside, which is a building block of DNA. It consists of the nucleobase adenine attached to a deoxyribose sugar molecule. This compound is crucial in various biological processes and is used in scientific research to study DNA synthesis and repair mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Deoxyadenosine-d1-1 (monohydrate) can be synthesized through several methods. One common approach involves the glycosylation of adenine with a protected deoxyribose derivative, followed by deprotection to yield the desired product. The reaction typically requires an acid catalyst and is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In industrial settings, the production of 2’-Deoxyadenosine-d1-1 (monohydrate) often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps, such as crystallization and chromatography, to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine-d1-1 (monohydrate) undergoes various chemical reactions, including:
Oxidation: This reaction can convert the deoxyribose sugar into a more oxidized form.
Reduction: The compound can be reduced to modify the nucleobase or sugar moiety.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2’-deoxyinosine, while substitution reactions can produce various modified nucleosides .
Scientific Research Applications
2’-Deoxyadenosine-d1-1 (monohydrate) is widely used in scientific research, including:
Chemistry: Studying the chemical properties and reactivity of nucleosides.
Biology: Investigating DNA synthesis, repair, and replication mechanisms.
Medicine: Developing antiviral and anticancer therapies by targeting DNA synthesis pathways.
Industry: Producing nucleoside analogs for use in pharmaceuticals and biotechnology
Mechanism of Action
2’-Deoxyadenosine-d1-1 (monohydrate) exerts its effects by incorporating into DNA during replication. It can act as a chain terminator, preventing further elongation of the DNA strand. This mechanism is exploited in antiviral and anticancer therapies to inhibit the proliferation of rapidly dividing cells. The compound targets DNA polymerases and other enzymes involved in DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxyguanosine monohydrate
- 2’-Deoxycytidine
- 2’-Deoxyinosine
- Thymidine
- Adenosine
Uniqueness
2’-Deoxyadenosine-d1-1 (monohydrate) is unique due to its specific nucleobase (adenine) and its role in DNA synthesis and repair. Compared to other deoxyribonucleosides, it has distinct chemical properties and biological functions, making it valuable for specific research and therapeutic applications .
Properties
Molecular Formula |
C10H15N5O4 |
|---|---|
Molecular Weight |
270.26 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(6-amino-8-deuteriopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol;hydrate |
InChI |
InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i4D; |
InChI Key |
WZJWHIMNXWKNTO-AFXURTBZSA-N |
Isomeric SMILES |
[2H]C1=NC2=C(N=CN=C2N1[C@H]3C[C@@H]([C@H](O3)CO)O)N.O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide](/img/structure/B12400417.png)

![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12400424.png)



![(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B12400447.png)



![[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate;hydrochloride](/img/structure/B12400460.png)



